molecular formula C6H8N4O B1369564 2-Methyl-5-pyrimidinecarbohydrazide CAS No. 1266378-04-4

2-Methyl-5-pyrimidinecarbohydrazide

Cat. No.: B1369564
CAS No.: 1266378-04-4
M. Wt: 152.15 g/mol
InChI Key: RCIGCRJCIPEEIM-UHFFFAOYSA-N
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Description

2-Methyl-5-pyrimidinecarbohydrazide (CAS: 1266378-04-4) is a pyrimidine derivative featuring a carbohydrazide (-CONHNH₂) functional group and a methyl substituent at the 2-position of the heterocyclic ring. Pyrimidine-based compounds are critical in medicinal chemistry due to their structural resemblance to nucleic acid components, enabling interactions with biological targets such as enzymes and receptors . The carbohydrazide moiety enhances reactivity, facilitating applications in synthesizing hydrazones, coordination complexes, and bioactive molecules.

Properties

IUPAC Name

2-methylpyrimidine-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-4-8-2-5(3-9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIGCRJCIPEEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-pyrimidinecarbohydrazide typically involves the reaction of 2-methylpyrimidine-5-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-5-pyrimidinecarbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 2-Methyl-5-pyrimidinecarbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Core Structure Key Substituents Similarity Score* Potential Applications
This compound 1266378-04-4 Pyrimidine Methyl (C-2), carbohydrazide Reference Ligand synthesis, drug intermediates
2-Aminopyrimidine-5-carbaldehyde 10070-92-5 Pyrimidine Amino (C-2), aldehyde (C-5) 1.00 Schiff base formation, catalysis
2,4-Diaminopyrimidine-5-carboxaldehyde 166757-62-6 Pyrimidine Amino (C-2, C-4), aldehyde 0.80 Antiviral agents, chelators
THIAZOLE-4-CARBOHYDRAZIDE 101257-38-9 Thiazole Carbohydrazide (C-4) N/A Antimicrobial agents, metal complexes
6-Methylpyrazine-2-carboxylic acid 5521-61-9 Pyrazine Methyl (C-6), carboxylic acid N/A Coordination chemistry, APIs

*Similarity scores from reflect structural overlap with this compound based on Tanimoto or other algorithms.

Key Findings:

Pyrimidine vs. Thiazole Core :

  • This compound’s pyrimidine ring offers π-π stacking and hydrogen-bonding capabilities, advantageous in enzyme inhibition.
  • THIAZOLE-4-CARBOHYDRAZIDE’s thiazole core introduces sulfur, enhancing lipophilicity and metal-binding properties .

Functional Group Variations: Aldehyde vs. Carbohydrazide: Compounds like 2-Aminopyrimidine-5-carbaldehyde (similarity score 1.00) prioritize aldehyde-mediated condensations, whereas carbohydrazides enable nucleophilic reactions (e.g., hydrazone formation) .

Methyl Group Impact :

  • The methyl group in this compound may sterically hinder interactions compared to unsubstituted analogs but improves metabolic stability .

Biological Activity

2-Methyl-5-pyrimidinecarbohydrazide (CAS No. 1266378-04-4) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H9N5OC_6H_9N_5O, and it features a pyrimidine ring substituted with a carbohydrazide group. This structure is significant for its interaction with biological targets.

PropertyValue
Molecular Weight155.17 g/mol
CAS Number1266378-04-4
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The carbohydrazide moiety can form hydrazone bonds, which may facilitate the modulation of enzyme activities or receptor functions.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness may be linked to its ability to disrupt bacterial cell wall synthesis.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways. Its potential as an anticancer agent is under investigation, particularly in relation to specific cancer types such as breast and colon cancer.
  • Anti-inflammatory Effects : There is emerging evidence that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This activity could have implications for treating inflammatory diseases.

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

  • Case Study 1 : In a study evaluating the antimicrobial effects, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability, suggesting its potential as a therapeutic agent for infections caused by these pathogens.
  • Case Study 2 : A preliminary animal model study investigated the anticancer effects of this compound on tumor-bearing mice. The administration of this compound resulted in reduced tumor size and increased survival rates compared to control groups, indicating promising anticancer activity.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AnticancerInduces apoptosis in breast cancer cell lines.
Anti-inflammatoryReduces levels of TNF-alpha and IL-6 in vitro.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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